
Quercetin 7,3',4'-trimethyl ether
Vue d'ensemble
Description
Quercetin 7,3’,4’-trimethyl ether is a trimethoxyflavone that is the 7,3’,4’-trimethyl ether derivative of quercetin. This compound has been isolated from the plant Euodia confusa . It is known for its various biological roles, including functioning as a plant metabolite .
Applications De Recherche Scientifique
Quercetin 7,3’,4’-trimethyl ether has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of flavonoids and their derivatives.
Medicine: Due to its antioxidant properties, it is investigated for potential therapeutic applications in diseases related to oxidative damage.
Industry: It can be used as an intermediate in the synthesis of other bioactive compounds and natural products.
Mécanisme D'action
Target of Action
Quercetin 7,3’,4’-trimethyl ether, also known as 3’,4’,7-Trimethylquercetin, is a trimethoxyflavone that is the 7,3ʼ,4ʼ-trimethyl ether derivative of quercetin . It has been isolated from Euodia confusa . This compound has been found to have antiviral and anti-inflammatory activities .
Mode of Action
It is known to haveantioxidant activity . Antioxidants work by neutralizing harmful free radicals in the body, which can damage cells and contribute to aging and diseases, such as cancer.
Result of Action
The result of the action of Quercetin 7,3’,4’-trimethyl ether is its antiviral and anti-inflammatory effects . These effects are likely due to its antioxidant activity, which helps protect cells from damage by harmful free radicals .
Action Environment
The action of Quercetin 7,3’,4’-trimethyl ether can be influenced by various environmental factors. For instance, handling of the compound should be done in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions help ensure the safety and efficacy of the compound.
Analyse Biochimique
Biochemical Properties
Quercetin 7,3’,4’-trimethyl ether plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . Additionally, it interacts with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and thereby contributing to its antioxidant properties .
Cellular Effects
Quercetin 7,3’,4’-trimethyl ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes, thereby exerting anti-inflammatory effects . Its impact on cellular metabolism includes the enhancement of mitochondrial function and energy production .
Molecular Mechanism
The molecular mechanism of action of quercetin 7,3’,4’-trimethyl ether involves its binding interactions with various biomolecules. It binds to the active sites of enzymes, inhibiting or activating their activity. For instance, it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . Additionally, it can activate transcription factors such as Nrf2, leading to the expression of antioxidant genes . These interactions contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quercetin 7,3’,4’-trimethyl ether have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that it can maintain its antioxidant and anti-inflammatory effects over extended periods, although its efficacy may decrease slightly over time .
Dosage Effects in Animal Models
The effects of quercetin 7,3’,4’-trimethyl ether vary with different dosages in animal models. At low to moderate doses, it exhibits beneficial effects such as reduced oxidative stress and inflammation . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Quercetin 7,3’,4’-trimethyl ether is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450 and undergoes phase II metabolism, including glucuronidation and sulfation . These metabolic processes affect its bioavailability and activity. Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, quercetin 7,3’,4’-trimethyl ether is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Binding proteins such as albumin also play a role in its distribution, affecting its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of quercetin 7,3’,4’-trimethyl ether is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects . Additionally, it can be directed to specific compartments such as the nucleus, where it influences gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quercetin 7,3’,4’-trimethyl ether typically involves the methylation of quercetin. The methylation process can be carried out using methyl iodide (MeI) as the methylating agent. The order of methylation usually follows the sequence of 4’ > 7 > 3 . The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetone .
Industrial Production Methods: Industrial production methods for quercetin 7,3’,4’-trimethyl ether are not well-documented. the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Quercetin 7,3’,4’-trimethyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOMe) or other alkoxides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Comparaison Avec Des Composés Similaires
Quercetin: The parent compound, known for its antioxidant and anti-inflammatory properties.
Quercetin 3,7-dimethyl ether: Another derivative with vasorelaxant activity due to hydroxylation at specific positions.
Retusin (Quercetin 3,3’,4’,7-tetramethyl ether): Known for its antiviral and anti-inflammatory activities.
Uniqueness: Quercetin 7,3’,4’-trimethyl ether is unique due to its specific methylation pattern, which influences its biological activity and reactivity. The presence of methoxy groups at the 7, 3’, and 4’ positions differentiates it from other quercetin derivatives and contributes to its distinct properties.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-7-11(19)15-14(8-10)25-18(17(21)16(15)20)9-4-5-12(23-2)13(6-9)24-3/h4-8,19,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEUHNAUMMATJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976115 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6068-80-0 | |
| Record name | Quercetin 3′,4′,7-trimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',7-Trimethylquercetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006068800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Quercetin 7,3',4'-trimethyl ether in plant taxonomy?
A1: this compound plays a role in understanding the evolutionary relationships between plant species. For example, it was found in the leaves of Betula oycoviensis alongside other flavonoids characteristic of Betula "nova" []. This supports the hypothesis of a hybrid origin for Betula oycoviensis. Conversely, the absence of this compound in Betula humilis while present in Betula "nova" challenges the idea that Betula "nova" descended from Betula humilis []. These findings highlight how analyzing specific chemical constituents can provide insights into plant phylogeny.
Q2: Does this compound exhibit any biological activities?
A2: Yes, research indicates that this compound possesses trypanocidal activity. In a study on Lychnophora salicifolia, the compound demonstrated activity against the trypomastigote forms of Trypanosoma cruzi []. This suggests potential for further investigation into its use against Chagas disease.
Q3: From which plant sources has this compound been isolated?
A3: this compound has been isolated from several plant species, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Nitrofurantoin [monohydrate]](/img/structure/B1239065.png)

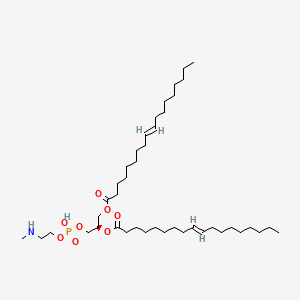
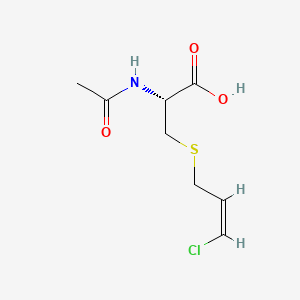


![(E)-8-[7-Hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1239075.png)
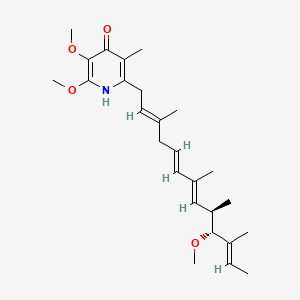
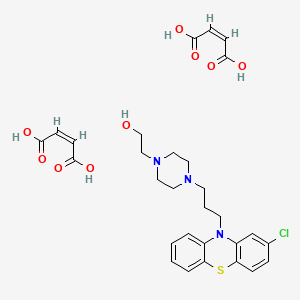
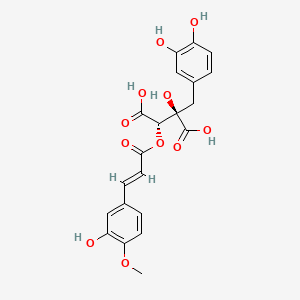
![sodium;(2R,5S,6S)-6-[[(E)-3-(2-chlorophenyl)-2-methylsulfanylprop-2-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1239079.png)


